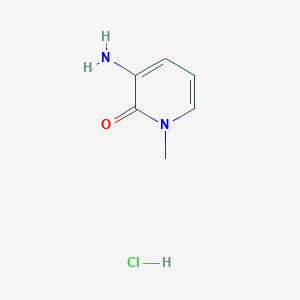

3-Amino-1-methylpyridin-2(1H)-one hydrochloride

描述

Historical Context and Development

The development of 3-amino-1-methylpyridin-2(1H)-one and related pyridinone compounds can be traced back to the fundamental advances in heterocyclic chemistry during the late 19th and early 20th centuries. The foundational work in pyridine chemistry was significantly advanced by Arthur Rudolf Hantzsch, who reported the Hantzsch pyridine synthesis in 1881. This multicomponent organic reaction between aldehydes, beta-keto esters, and nitrogen donors established the groundwork for understanding pyridine ring formation and subsequent functionalization strategies.

The Hantzsch synthesis represents a pivotal moment in the historical development of pyridinone chemistry, as it demonstrated the feasibility of constructing nitrogen-containing heterocycles through convergent synthetic approaches. The reaction involves the formation of 1,4-dihydropyridine intermediates, which can subsequently undergo oxidation to yield pyridine derivatives or be modified to access pyridinone structures. This methodology has been continuously refined and adapted to incorporate various substitution patterns, including amino and alkyl substituents that characterize compounds like 3-amino-1-methylpyridin-2(1H)-one.

The evolution of pyridinone chemistry has been driven by the recognition of these compounds as privileged scaffolds in medicinal chemistry and their unique tautomeric properties. The tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, which predominantly favors the lactam form in both solid and solution phases, has been a subject of extensive study since the early development of these compounds. This fundamental understanding has informed the design and synthesis of various amino-substituted pyridinones, including the specific compound under discussion.

Recent decades have witnessed significant advances in the synthetic methodology for preparing amino-substituted pyridinones. The development of modern catalytic methods, particularly those involving transition metal catalysis, has enabled more efficient and selective approaches to these compounds. The recognition of 3-amino-1-methylpyridin-2(1H)-one as an effective directing group for palladium-catalyzed carbon-hydrogen bond activation represents a significant milestone in the historical development of this compound class.

Significance in Heterocyclic Chemistry

3-Amino-1-methylpyridin-2(1H)-one occupies a position of considerable importance within the broader context of heterocyclic chemistry, primarily due to its unique combination of structural features and reactivity patterns. The compound serves as an exemplary model for understanding the principles governing nitrogen-containing heterocycles, particularly those incorporating both electron-donating amino substituents and electron-withdrawing carbonyl functionalities within the same ring system.

The heterocyclic nature of this compound contributes to its significance through several fundamental chemical principles. The presence of nitrogen atoms in the ring system creates multiple sites for potential coordination with metal centers, making the compound valuable as a ligand in coordination chemistry and catalysis applications. The pyridinone core exhibits distinctive electronic properties that arise from the conjugation between the nitrogen lone pairs and the carbonyl group, resulting in a polarized system that can participate in various chemical transformations.

One of the most remarkable aspects of 3-amino-1-methylpyridin-2(1H)-one in heterocyclic chemistry is its function as a bidentate directing group in palladium-catalyzed carbon-hydrogen bond activation reactions. This application represents a significant advancement in the field of carbon-hydrogen bond functionalization, as the compound can chelate to palladium centers through both the carbonyl oxygen and the amino nitrogen, forming stable metallacycles that facilitate selective bond activation processes. The versatility of this directing group has been demonstrated across various substrate classes, including aromatic and aliphatic carboxylic acid derivatives.

The compound's significance extends to its role in late-stage functionalization strategies, which are increasingly important in pharmaceutical and agrochemical research. The ability of 3-amino-1-methylpyridin-2(1H)-one to direct selective carbon-hydrogen bond activation at remote positions enables the modification of complex molecular architectures without the need for extensive prefunctionalization. This capability has particular relevance in the context of drug discovery, where the introduction of specific substitution patterns can significantly impact biological activity and pharmacological properties.

Furthermore, the compound demonstrates the broader principles of heterocyclic chemistry related to hydrogen bonding and molecular recognition. The amino substituent provides both hydrogen bond donor and acceptor capabilities, while the pyridinone core can engage in various intermolecular interactions that influence crystal packing, solubility, and biological activity. These characteristics make the compound valuable for studying structure-activity relationships in medicinal chemistry applications.

| Chemical Property | Significance | Application |

|---|---|---|

| Bidentate coordination | Metal chelation | Catalytic directing group |

| Hydrogen bonding | Molecular recognition | Medicinal chemistry |

| Electronic polarization | Reactivity modulation | Synthetic transformations |

| Tautomeric equilibrium | Structural diversity | Drug design |

Position within the Pyridinone Family of Compounds

3-Amino-1-methylpyridin-2(1H)-one occupies a distinctive position within the extensive family of pyridinone compounds, characterized by its specific substitution pattern and resulting chemical properties. The pyridinone family encompasses a broad range of structures that share the fundamental 2(1H)-pyridinone core but differ in their substitution patterns, functional group attachments, and overall molecular architectures.

Within this family, 2(1H)-pyridinones are recognized as privileged scaffolds in drug discovery due to their unique structural characteristics and biological properties. These compounds demonstrate remarkable versatility as bioisosteres for various functional groups, including amides, phenyls, pyridines, pyridine N-oxides, and phenols. The tautomeric equilibrium between the lactim and lactam forms, which predominantly favors the lactam structure, contributes to their distinctive physicochemical properties and biological activities.

The specific positioning of the amino group at the 3-position and the methyl group at the 1-position in 3-amino-1-methylpyridin-2(1H)-one creates a unique electronic environment within the pyridinone family. This substitution pattern differs significantly from other family members such as 3-aminopyridin-2(1H)-one, which lacks the N-methyl substitution, or 4-aminopyridin-2(1H)-one, where the amino group is positioned at the 4-position rather than the 3-position. These structural variations result in distinct reactivity patterns and biological activity profiles.

Comparative analysis within the pyridinone family reveals that the N-methyl substitution in 3-amino-1-methylpyridin-2(1H)-one significantly influences its coordination behavior and catalytic applications. Unlike unsubstituted pyridinones, the methyl group prevents tautomerization to the hydroxypyridine form and stabilizes the lactam structure, which is crucial for its effectiveness as a directing group in transition metal catalysis. This structural feature distinguishes it from other family members and contributes to its specific utility in synthetic applications.

The compound's position within the pyridinone family is further defined by its relationship to bioactive natural products and pharmaceutical agents that contain similar structural motifs. Many important therapeutic compounds, including huperzine A for Alzheimer's disease treatment, milrinone for heart failure, and camptothecin for cancer therapy, incorporate pyridinone cores with various substitution patterns. The structural similarity between 3-amino-1-methylpyridin-2(1H)-one and these bioactive compounds suggests potential applications in medicinal chemistry and drug development.

Recent developments in the pyridinone field have highlighted the importance of amino-substituted derivatives for accessing complex molecular architectures through multicomponent reactions and catalytic transformations. The specific substitution pattern in 3-amino-1-methylpyridin-2(1H)-one positions it as a valuable building block for diversity-oriented synthesis strategies, where the amino functionality can serve as a handle for further elaboration through various coupling reactions and functional group transformations.

| Compound | Substitution Pattern | Unique Properties | Applications |

|---|---|---|---|

| 3-Amino-1-methylpyridin-2(1H)-one | 3-amino, 1-methyl | Bidentate directing group | Catalytic C-H activation |

| 3-Aminopyridin-2(1H)-one | 3-amino | Different reactivity | Alternative synthetic routes |

| 4-Aminopyridin-2(1H)-one | 4-amino | Distinct activity profile | Biological applications |

| 2-Aminopyridin-3(1H)-one | 2-amino, 3-keto | Alternative tautomerism | Specialized chemistry |

属性

IUPAC Name |

3-amino-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h2-4H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVICGAMXLJCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523570-95-7 | |

| Record name | 2(1H)-Pyridinone, 3-amino-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Starting Materials and General Synthetic Route

The synthesis typically starts from a methylated pyridin-2-one derivative, such as 1-methylpyridin-2(1H)-one or a halogenated precursor at the 3-position (e.g., 3-chloro-1-methylpyridin-2(1H)-one). The amino group is introduced via nucleophilic substitution or amination reactions using ammonia or ammonium salts.

| Step | Description | Typical Reagents | Conditions |

|---|---|---|---|

| 1 | Halogenation or activation at 3-position | 3-chloro or 3-bromo precursor | Controlled temperature, inert atmosphere |

| 2 | Amination | Ammonia, ammonium chloride, or ammonium sulfate | Solvent: methanol, acetonitrile; temperature range: 0–60 °C |

| 3 | Salt formation | Hydrochloric acid | Room temperature to mild heating |

Detailed Synthetic Procedure Examples

Example 1: Amination of 3-chloro-1-methylpyridin-2(1H)-one

- The 3-chloro precursor is reacted with an ammonia source (e.g., ammonium chloride or ammonium sulfate) in a polar solvent such as methanol or acetonitrile.

- The reaction is catalyzed by metal oxides (e.g., cupric oxide) to enhance the nucleophilic substitution efficiency.

- Typical reaction times range from 4 to 12 hours at temperatures from room temperature to 60 °C.

- After completion, the mixture is filtered, and the product is isolated by crystallization or recrystallization.

Example 2: Formation of Hydrochloride Salt

- The free base 3-amino-1-methylpyridin-2(1H)-one is dissolved in methanol.

- Concentrated hydrochloric acid is added dropwise at temperatures between 0 °C and 20 °C.

- The hydrochloride salt precipitates and is collected by filtration.

- This step enhances the compound's stability and solubility for further applications.

Industrial Scale Considerations

- Large-scale synthesis employs batch or continuous flow reactors with precise temperature control (typically 0–60 °C) to optimize yield and minimize impurities.

- Catalysts such as copper oxide are preferred for their effectiveness and cost-efficiency.

- Purification is achieved via crystallization from solvents like ethyl acetate or methanol.

- Reaction parameters such as equivalents of ammonia source, solvent choice, and reaction time are optimized for atom economy and cost reduction.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Insights

- The use of cupric oxide as a catalyst significantly improves the amination reaction rate and yield, enabling milder reaction conditions and reducing by-products.

- Reaction temperature control is critical; temperatures above 60 °C may lead to decomposition or side reactions, while lower temperatures slow the reaction.

- Solvent choice affects solubility and reaction kinetics; mixtures of acetonitrile and water or pure methanol are common and effective.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.

- Industrial processes emphasize atom economy and cost-effectiveness, favoring catalytic amination and streamlined purification.

化学反应分析

Types of Reactions

3-Amino-1-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives.

科学研究应用

Chemistry

In the field of chemistry, 3-Amino-1-methylpyridin-2(1H)-one hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile compound in synthetic organic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | N-oxides |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced forms |

| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |

Biology

This compound is investigated for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological studies. The compound's mechanism of action often involves interactions with biological targets such as enzymes and receptors, potentially modulating their activity .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic potential of this compound. Its unique structural features allow it to engage with various biological pathways, suggesting potential applications in treating diseases linked to inflammation and cancer. Preliminary studies indicate that it may inhibit specific kinases involved in cell signaling pathways, which could lead to reduced cell proliferation and increased apoptosis in cancer cells .

Industrial Applications

The compound is also utilized in developing new materials and chemical processes. Its properties make it suitable for creating advanced materials such as light-emitting devices (OLEDs) and other electronic applications. The versatility of this compound allows it to be integrated into various industrial processes aimed at improving efficiency and functionality .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound by examining its effects on different cancer cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects demonstrated that this compound exhibited inhibitory activity against several bacterial strains, indicating its potential use as an antimicrobial agent.

作用机制

The mechanism of action of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Chemical Identity :

- CAS No.: 1523570-95-7

- Molecular Formula : C₆H₉ClN₂O

- Molecular Weight : 160.60 g/mol

- Purity : 98% (as per commercial listings) .

Structural Features: This compound consists of a pyridin-2(1H)-one core with a methyl group at position 1 and an amino group at position 2. The hydrochloride salt enhances its stability and solubility for synthetic applications .

Applications :

Primarily used as a building block in medicinal chemistry for synthesizing eIF4A3 inhibitors and other bioactive molecules .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, focusing on substituent positions and functional groups:

Key Observations :

- Substituent Position: Methyl or amino groups at positions 4 or 5 (vs. 1 or 3 in the target compound) alter electronic properties and steric hindrance, affecting reactivity in coupling reactions .

- Salt Form : Hydrochloride salts (e.g., CAS 1523570-95-7) improve solubility compared to neutral analogs (e.g., CAS 52334-51-7) .

- Functional Groups: Hydroxyl or aminomethyl groups introduce hydrogen-bonding capabilities, influencing biological target interactions .

Hazard Profile :

- Target Compound : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Comparisons: 3-Amino-1-hydroxy-pyrrolidin-2-one (CAS 20386-22-5): No significant hazards reported, likely due to differences in aromaticity and substituents . Neutral analogs (e.g., CAS 52334-51-7): Generally exhibit lower toxicity due to absence of HCl .

Commercial Availability :

- Pricing: 3-Amino-1-methylpyridin-2(1H)-one (non-HCl form) is priced at €531 for 5g, reflecting its demand in medicinal chemistry .

- Purity : Hydrochloride salts (e.g., CAS 1523570-95-7) are typically >97% pure, while methyl-substituted analogs vary between 95–98% .

生物活性

3-Amino-1-methylpyridin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H8N2O·HCl

- Molecular Weight : Approximately 162.6 g/mol

- Structural Features : The compound features a pyridinone ring with an amino group at the 3-position and a methyl group at the 1-position, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : It has demonstrated the capacity to disrupt microbial cell membranes and inhibit growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ceftriaxone .

| Pathogen | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects:

- Cell Viability Reduction : Studies involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant reductions in cell viability, indicating potential cytotoxic effects .

- Cell Cycle Arrest : The compound induced cell cycle arrest in the S phase, suggesting a mechanism that may lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated that the compound was effective against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent.

- Cytotoxicity Evaluation :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Amino-1-methylpyridin-2(1H)-one HCl | 0.84 | Hydrochloride salt form; enhanced solubility |

| 4-(Aminomethyl)pyridine | 0.79 | Different position of amino group |

| 2(1H)-Pyridinone, 3-methyl- | 0.86 | Lacks amino group; distinct biological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。